molecular formula C5H10I2N2O B084224 1,3-Bis(2-iodoethyl)urea CAS No. 13908-87-7

1,3-Bis(2-iodoethyl)urea

Cat. No.: B084224
CAS No.: 13908-87-7
M. Wt: 367.95 g/mol
InChI Key: JKWZNMHFINPEFO-UHFFFAOYSA-N
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Description

1,3-Bis(2-iodoethyl)urea (CAS: 13908-87-7) is a urea derivative substituted with two 2-iodoethyl groups at the 1 and 3 positions of the urea backbone. Its molecular formula is C₅H₈I₂N₂O, with a molecular weight of 397.94 g/mol. The iodine atoms in the 2-iodoethyl substituents confer unique reactivity and stability properties, making this compound valuable in organic synthesis and pharmaceutical research .

This suggests that similar methods involving HI-mediated alkylation could apply to its preparation .

Properties

CAS No.

13908-87-7

Molecular Formula

C5H10I2N2O

Molecular Weight

367.95 g/mol

IUPAC Name

1,3-bis(2-iodoethyl)urea

InChI

InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10)

InChI Key

JKWZNMHFINPEFO-UHFFFAOYSA-N

SMILES

C(CI)NC(=O)NCCI

Canonical SMILES

C(CI)NC(=O)NCCI

Other CAS No.

13908-87-7

Synonyms

1,3-bis(2-iodoethyl)urea

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1,3-Bis(2-iodoethyl)urea with other urea derivatives differing in substituent groups:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound 13908-87-7 2-iodoethyl C₅H₈I₂N₂O 397.94 High reactivity (iodine leaving groups) Organic synthesis, radiopharmaceuticals
1,3-Bis(2-hydroxyethyl)urea 15438-70-7 2-hydroxyethyl C₅H₁₂N₂O₃ 148.16 Hydrophilic, hydrogen-bonding capacity Cosmetic formulations, humectants
1,3-Bis(3-nitrophenyl)urea 1234-21-5 3-nitrophenyl C₁₃H₁₀N₄O₅ 302.25 Electron-withdrawing nitro groups Explosives research, polymer chemistry
1,3-Bis(4-fluorophenyl)urea Not specified 4-fluorophenyl C₁₃H₁₀F₂N₂O 248.23 Enhanced solubility, fluorophilic effects Medicinal chemistry, enzyme inhibition
3,3-Bis(2-hydroxyethyl)urea 23270-55-5 2-hydroxyethyl (isomeric) C₅H₁₂N₂O₃ 148.16 Isomeric differences in hydrogen bonding Drug delivery systems, hydrogels
1,3-Bis(3-(dimethylamino)propyl)urea 52338-87-1 3-(dimethylamino)propyl C₁₁H₂₆N₄O 230.35 Basic tertiary amines, catalytic activity Peptide synthesis, polymer catalysts

Key Observations:

  • Reactivity : The iodine substituents in this compound make it more reactive in nucleophilic substitution reactions compared to hydroxyethyl or fluorophenyl derivatives. For example, iodine’s role as a leaving group facilitates alkylation or elimination reactions, which is absent in hydroxyethyl analogs .
  • Stability : Nitrophenyl and fluorophenyl derivatives exhibit higher thermal stability due to aromatic rings, whereas iodoethyl and hydroxyethyl analogs may degrade under harsh conditions (e.g., high temperatures or strong acids) .
  • Solubility: Hydroxyethyl and dimethylaminopropyl substituents enhance water solubility, while iodoethyl and nitrophenyl groups increase lipophilicity, influencing their suitability for biological applications .

Structural and Spectroscopic Differences

  • Spectroscopy : Hydroxyethyl and iodoethyl groups can be distinguished via ¹H-NMR (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm vs. iodoethyl protons at δ 3.2–3.4 ppm) and IR spectra (O-H stretches at 3200–3600 cm⁻¹ for hydroxyethyl derivatives) .

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